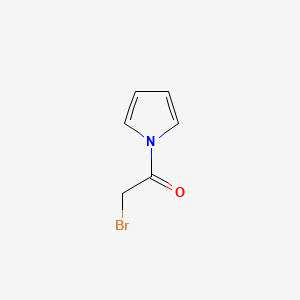
2-Bromo-1-(1H-pyrrol-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-1-(1H-pyrrol-1-yl)ethanone is a chemical compound with the molecular formula C6H6BrNO It is a brominated derivative of ethanone, where the bromine atom is attached to the first carbon of the ethanone chain, and a pyrrole ring is attached to the second carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(1H-pyrrol-1-yl)ethanone typically involves the bromination of 1-(1H-pyrrol-1-yl)ethan-1-one. One common method is to react 1-(1H-pyrrol-1-yl)ethan-1-one with bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can lead to higher purity and consistency in the final product. Additionally, the use of environmentally friendly solvents and reagents is often prioritized to minimize the environmental impact of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-1-(1H-pyrrol-1-yl)ethanone can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the compound can lead to the formation of alcohols or amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiourea, and sodium alkoxide. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or ethanol.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents like tetrahydrofuran (THF).
Major Products Formed
Substitution Reactions: Products include substituted ethanones with various functional groups replacing the bromine atom.
Oxidation Reactions: Products include ketones or carboxylic acids.
Reduction Reactions: Products include alcohols or amines.
Aplicaciones Científicas De Investigación
2-Bromo-1-(1H-pyrrol-1-yl)ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Bromo-1-(1H-pyrrol-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The bromine atom can act as a leaving group, facilitating the formation of reactive intermediates that can interact with biological molecules. The pyrrole ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity for its targets.
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-1-(1H-pyrrol-2-yl)ethanone: Similar structure but with the bromine atom attached to the second position of the pyrrole ring.
1-(1H-pyrrol-1-yl)ethan-1-one: Lacks the bromine atom, making it less reactive in substitution reactions.
2-(1H-pyrrol-1-yl)ethanol: Contains a hydroxyl group instead of a bromine atom, leading to different chemical properties and reactivity.
Uniqueness
2-Bromo-1-(1H-pyrrol-1-yl)ethanone is unique due to the presence of both a bromine atom and a pyrrole ring, which confer distinct reactivity and potential for diverse chemical transformations. Its ability to undergo various substitution, oxidation, and reduction reactions makes it a versatile intermediate in organic synthesis.
Propiedades
Número CAS |
143501-78-4 |
|---|---|
Fórmula molecular |
C6H6BrNO |
Peso molecular |
188.024 |
Nombre IUPAC |
2-bromo-1-pyrrol-1-ylethanone |
InChI |
InChI=1S/C6H6BrNO/c7-5-6(9)8-3-1-2-4-8/h1-4H,5H2 |
Clave InChI |
NZDZXSZAGXKOGC-UHFFFAOYSA-N |
SMILES |
C1=CN(C=C1)C(=O)CBr |
Sinónimos |
1H-Pyrrole, 1-(bromoacetyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


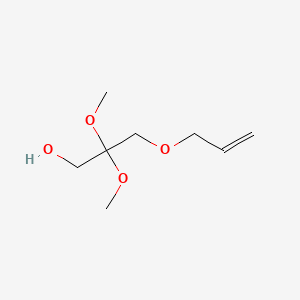

![(2E)-[(Methoxycarbonothioyl)hydrazono]acetic acid](/img/structure/B585482.png)
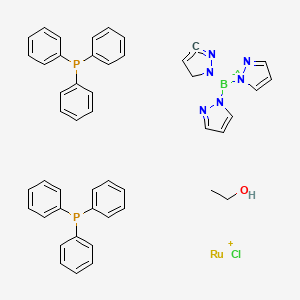
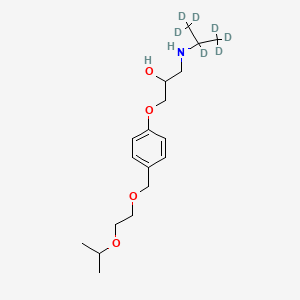
![1-Amino-2-methyl-1H-benzo[d]imidazol-6-ol](/img/structure/B585485.png)

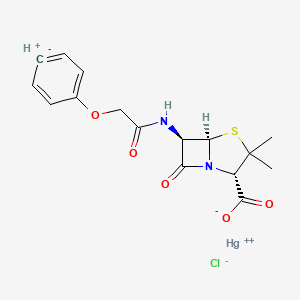
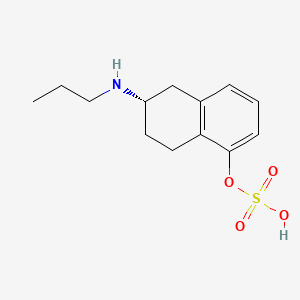
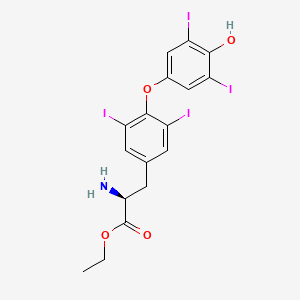
![4-[(2E)-5-(1,3,2-dithiarsolan-2-yl)-2-[(E)-3-[5-(1,3,2-dithiarsolan-2-yl)-3,3-dimethyl-1-(4-sulfobutyl)indol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate](/img/structure/B585496.png)
